

# IUPAC name and synonyms for 4-Iodo-3,5-dimethylbenzonitrile

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## Compound of Interest

Compound Name: 4-Iodo-3,5-dimethylbenzonitrile

Cat. No.: B1396503

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An In-depth Technical Guide to **4-Iodo-3,5-dimethylbenzonitrile**: Synthesis, Properties, and Applications in Drug Discovery

## Introduction

**4-Iodo-3,5-dimethylbenzonitrile** is a halogenated aromatic nitrile that has emerged as a pivotal building block in modern organic synthesis. Its unique structural arrangement, featuring a nitrile group and an iodine atom on a dimethyl-substituted benzene ring, imparts a versatile reactivity profile that is highly sought after in the synthesis of complex organic molecules. The presence of the iodo substituent makes it an excellent substrate for a variety of cross-coupling reactions, while the nitrile group offers a gateway to further functional group transformations.

This guide provides a comprehensive technical overview of **4-Iodo-3,5-dimethylbenzonitrile**, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, physicochemical properties, synthetic methodologies, spectroscopic signature, and key applications, with a particular focus on its critical role as an intermediate in the synthesis of the pharmaceutical agent Eluxadoline.

## Nomenclature and Chemical Identity

A clear identification of a chemical substance is fundamental for scientific communication and reproducibility. The following table summarizes the key identifiers for **4-Iodo-3,5-dimethylbenzonitrile**.

Identifier	Value
IUPAC Name	4-Iodo-3,5-dimethylbenzonitrile
CAS Number	1227311-09-2
Molecular Formula	C <sub>9</sub> H <sub>8</sub> IN
Molecular Weight	257.07 g/mol
InChI	InChI=1S/C9H8IN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3
InChIKey	XDEZDJRLICNWND-UHFFFAOYSA-N
SMILES	<chem>CC1=CC(=CC(=C1I)C)C#N</chem>

#### Synonyms:

- Benzonitrile, 4-iodo-3,5-dimethyl-
- 4-iodo-3,5-dimethyl-benzonitrile
- MFCD19441144
- SCHEMBL23505827

## Physicochemical Properties

The physical and chemical properties of **4-Iodo-3,5-dimethylbenzonitrile** are crucial for its handling, storage, and application in chemical reactions.

Property	Value
Appearance	Light yellow solid
Melting Point	147-148 °C
Boiling Point	318.2 ± 30.0 °C at 760 mmHg (Predicted)
Density	1.69 g/cm <sup>3</sup>
Solubility	Very slightly soluble in water (0.1 g/L at 25 °C)
LogP	2.77968

## Synthesis of 4-Iodo-3,5-dimethylbenzonitrile

The synthesis of **4-Iodo-3,5-dimethylbenzonitrile** is most commonly achieved through the cyanation of an aryl iodide precursor. An alternative, though less common, approach involves the direct iodination of 3,5-dimethylbenzonitrile.

### Primary Synthetic Route: Cyanation of 1-Iodo-3,5-dimethylbenzene

This method leverages the reactivity of the carbon-iodine bond for nucleophilic substitution with a cyanide source. Palladium or copper-based catalysts are typically employed to facilitate this transformation.

#### Experimental Protocol: Palladium-Catalyzed Cyanation

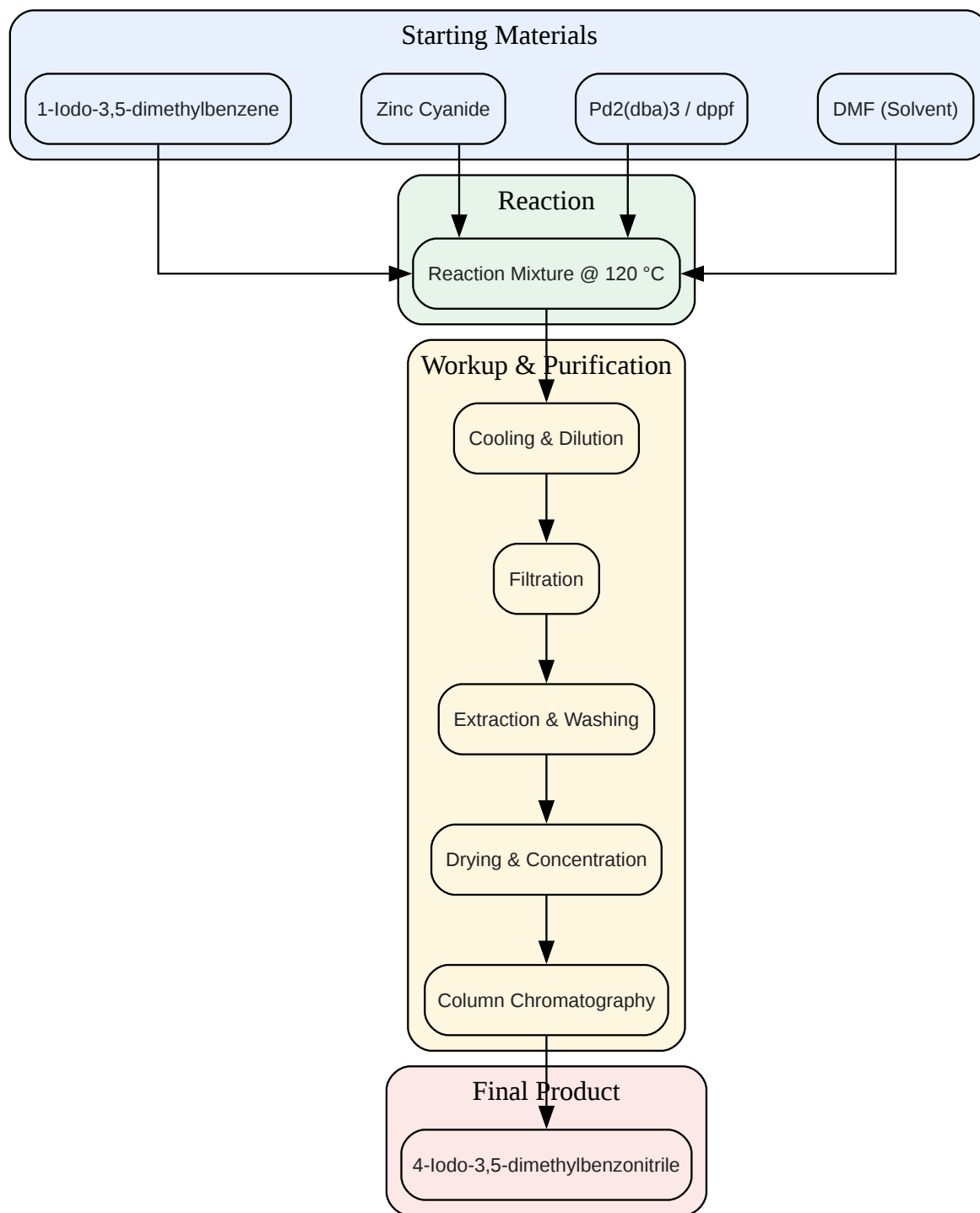
- Materials: 1-Iodo-3,5-dimethylbenzene, Zinc cyanide ( $\text{Zn(CN)}_2$ ), Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ ), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Dimethylformamide (DMF), Toluene, Ethyl acetate, Brine.
- Procedure:
  - To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Iodo-3,5-dimethylbenzene (1.0 eq), zinc cyanide (0.6 eq),  $\text{Pd}_2(\text{dba})_3$  (0.02 eq), and dppf (0.08 eq).
  - Add anhydrous DMF and heat the mixture to 120 °C.

- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature and dilute with toluene.
- Filter the mixture through a pad of celite, washing with additional toluene.
- Wash the organic phase sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford **4-Iodo-3,5-dimethylbenzonitrile**.

#### Causality in Experimental Choices:

- Zinc Cyanide: A less toxic and more convenient source of cyanide compared to alkali metal cyanides.
- Palladium Catalyst and Ligand: The  $\text{Pd}_2(\text{dba})_3/\text{dppf}$  system is a robust catalytic system for cyanation reactions, exhibiting good functional group tolerance.
- Inert Atmosphere: Prevents the oxidation and deactivation of the palladium(0) catalyst.

#### Diagram of Synthesis Workflow:



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Caption: Workflow for the synthesis of **4-iodo-3,5-dimethylbenzonitrile**.

## Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of **4-iodo-3,5-dimethylbenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

<sup>1</sup> H NMR (Predicted)	<sup>13</sup> C NMR (Predicted)
Chemical Shift (ppm)	Assignment
~7.5	s, 2H (Ar-H)
~2.4	s, 6H (Ar-CH <sub>3</sub> )

Infrared (IR) Spectroscopy:

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3100-3000	C-H Stretch	Aromatic
~2950-2850	C-H Stretch	Methyl
~2230	C≡N Stretch	Nitrile
~850	C-I Stretch	Aryl Iodide

Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak (M<sup>+</sup>) at m/z = 257. Key fragmentation patterns would likely involve the loss of an iodine atom (m/z = 130) and subsequent fragmentation of the benzonitrile core.

## Chemical Reactivity and Synthetic Utility

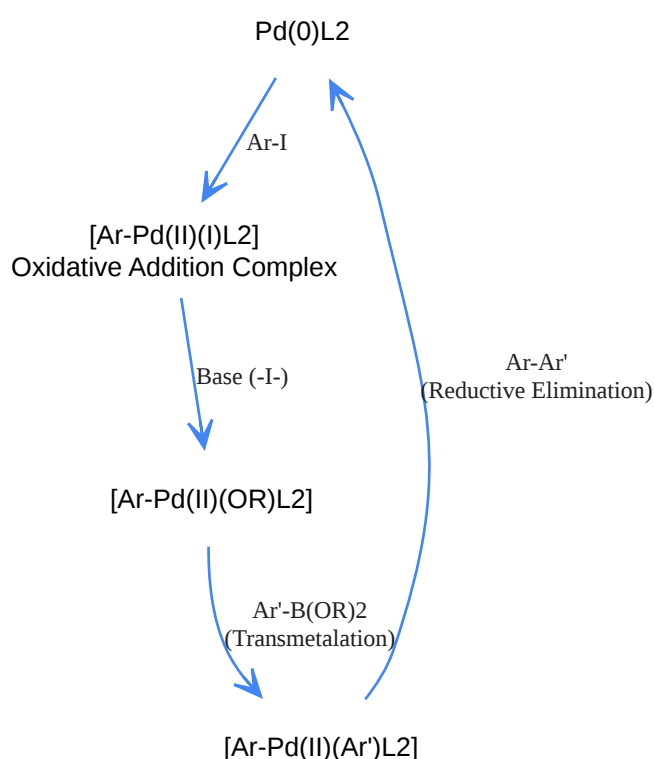
The iodo group in **4-iodo-3,5-dimethylbenzonitrile** is an excellent leaving group, making it a versatile substrate for various cross-coupling reactions.

### Suzuki-Miyaura Coupling

This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling **4-Iodo-3,5-dimethylbenzonitrile** with an organoboron compound.

Mechanism: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Diagram of Suzuki-Miyaura Coupling Catalytic Cycle:



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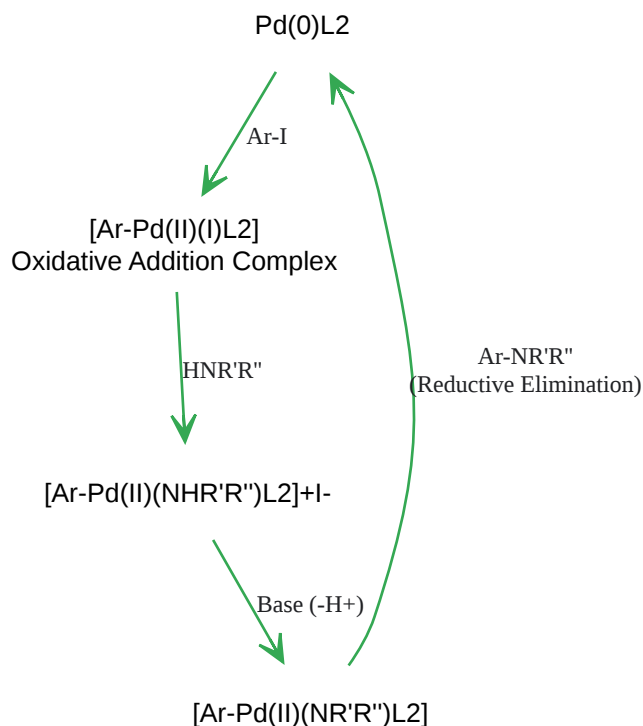
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

## Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds by coupling **4-Iodo-3,5-dimethylbenzonitrile** with an amine in the presence of a palladium catalyst and a base.

Mechanism: The reaction proceeds via oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond.

Diagram of Buchwald-Hartwig Amination Catalytic Cycle:



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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

## Application in Drug Discovery: Synthesis of Eluxadoline

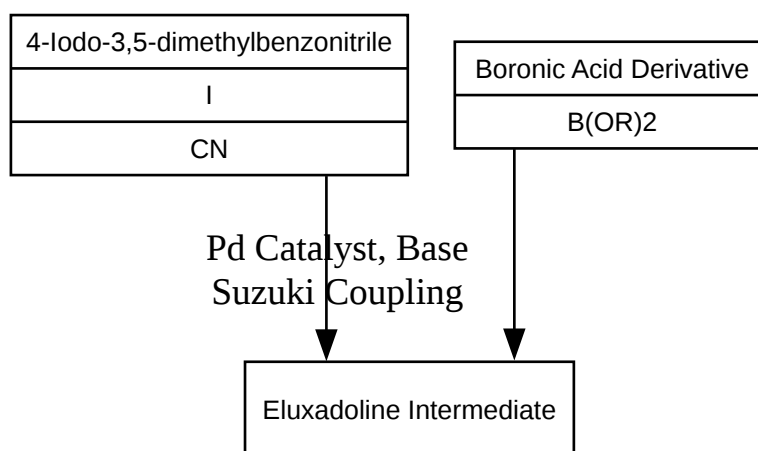
**4-Iodo-3,5-dimethylbenzonitrile** is a crucial intermediate in the synthesis of Eluxadoline, a medication used to treat irritable bowel syndrome with diarrhea (IBS-D).

Role in Synthesis: In the synthesis of Eluxadoline, **4-Iodo-3,5-dimethylbenzonitrile** undergoes a Suzuki-Miyaura coupling reaction with a suitable boronic acid or ester to introduce the 4-



carbamoyl-2,6-dimethylphenyl moiety, which is a key structural component of the final drug molecule.

Diagram of Eluxadoline Synthesis Step:



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Caption: Use of **4-Iodo-3,5-dimethylbenzonitrile** in Eluxadoline synthesis.

## Safety, Handling, and Storage

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from moisture and strong light/heat.

## Conclusion

**4-Iodo-3,5-dimethylbenzonitrile** stands out as a valuable and versatile intermediate in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, has cemented its importance in the construction of complex molecular architectures. The critical role it plays in the synthesis of the FDA-approved drug Eluxadoline underscores its significance in the pharmaceutical industry. This guide has provided a detailed technical overview to support researchers and drug development professionals in harnessing the full potential of this important chemical building block.

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